
2-Fluoro-1,3-bis(trifluoromethyl)benzene
Overview
Description
“2-Fluoro-1,3-bis(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H4F6. It is also known as “1-Fluoro-2,3-bis(trifluoromethyl)benzene” or "α,α,α,α′,α′,α′-Hexafluoro-m-xylene" . This compound is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of “this compound” involves a regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string FC(F)(F)c1cccc(c1)C(F)(F)F . The InChI key for this compound is SJBBXFLOLUTGCW-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature. It has a refractive index of 1.379 (lit.) and a boiling point of 116-116.3 °C (lit.). The density of this compound is 1.378 g/mL at 25 °C (lit.) .
Scientific Research Applications
Fluorination and Reaction Pathways
The fluorination of 1,3-bis-(trifluoromethyl)benzene has been studied, where lightly fluorinated products such as 1-fluoro-2,4-bis-(trifluoromethyl)benzene and 1-fluoro-3,5-bis-(trifluoromethyl)benzene are formed. This research has implications for understanding reaction mechanisms and potential further pathways in chemical synthesis (Parsons, 1972).
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, derived from 1,3-bis(fluoromethyl)benzene, serves as a versatile material in organometallic synthesis. It forms intermediates such as phenylmagnesium, -lithium, and -copper, which are valuable in synthetic chemistry (Porwisiak & Schlosser, 1996).
Development of Soluble Fluoro-Polyimides
Soluble fluoro-polyimides have been synthesized using a fluorine-containing aromatic diamine derived from 1,3-bis(trifluoromethyl)benzene. These polyimides exhibit excellent thermal stability and low moisture absorption, making them suitable for high-performance materials (Xie et al., 2001).
Synthesis of Distillable Monofluorophosphines
Research has shown the preparation of bis[2,4-bis(trifluoromethyl)phenyl]fluorophosphine and related compounds from 1,3-bis(trifluoromethyl)benzene. These substances, as distillable monofluorophosphines, have potential applications in various chemical processes (Heuer, Jones, & Schmutzler, 1990).
Photochemistry Studies
The vapor of 1,3-bis(trifluoromethyl) benzene has been studied for its photochemical properties, including fluorescence and intersystem crossing to the triplet manifold. This research provides insights into the photophysical behavior of such compounds (Gray & Phillips, 1973).
Coordination Chemistry of Fluorocarbons
Studies on the coordination chemistry of fluorocarbons using 1,3-bis(bromomethyl)-2-fluorobenzene and related compounds have provided valuable information on the behavior of fluorocarbons in complex chemical environments (Plenio, Hermann, & Diodone, 1997).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound undergoes regioselective metalation .
Mode of Action
The mode of action of 2-Fluoro-1,3-bis(trifluoromethyl)benzene involves a lithiation reaction . This compound undergoes regioselective metalation and subsequent carboxylation at position 2 .
Biochemical Pathways
The process of regioselective metalation and subsequent carboxylation at position 2 is a key part of its biochemical activity .
Result of Action
The result of the action of this compound is the production of 2,6-bis(trifluoromethyl)benzoic acid . This is achieved through the process of regioselective metalation and subsequent carboxylation at position 2 .
Action Environment
It’s known that this compound should be stored in a sealed and dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
2-Fluoro-1,3-bis(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in regioselective metalation and subsequent carboxylation reactions, leading to the formation of compounds such as 2,6-bis(trifluoromethyl)benzoic acid . The interactions of this compound with enzymes and proteins are primarily driven by its fluorinated aromatic structure, which enhances its binding affinity and specificity.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is attributed to its ability to modulate the activity of key signaling molecules and transcription factors. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. This binding interaction is facilitated by the presence of fluorine atoms, which enhance the compound’s binding affinity and specificity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under sealed and dry conditions at temperatures between 2-8°C . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s fluorinated structure allows it to participate in regioselective metalation and carboxylation reactions, leading to the formation of metabolites such as 2,6-bis(trifluoromethyl)benzoic acid . These interactions can influence overall metabolic activity and energy production in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The fluorinated structure of this compound enhances its ability to cross cellular membranes and reach target sites within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, with specific effects observed in organelles such as the mitochondria and nucleus . These localization patterns are crucial for understanding the compound’s overall impact on cellular function.
Properties
IUPAC Name |
2-fluoro-1,3-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCWHYSFVNCLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660171 | |
| Record name | 2-Fluoro-1,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-09-9 | |
| Record name | 2-Fluoro-1,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


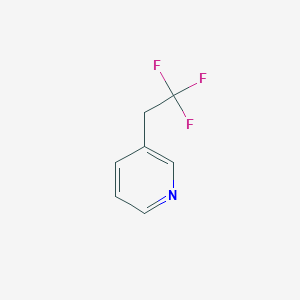
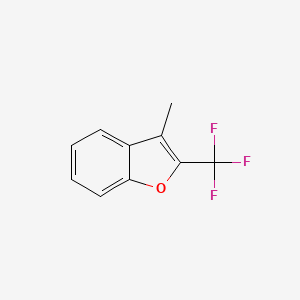
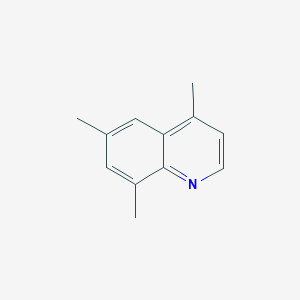

![4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1387864.png)
![Cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine](/img/structure/B1387865.png)

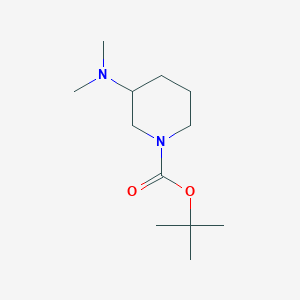
![6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1387870.png)
![2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1387872.png)

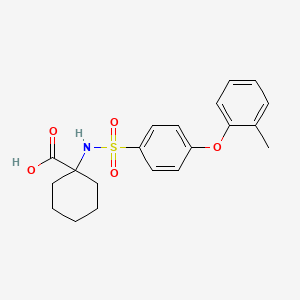
![4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387877.png)
![ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387878.png)
